Pomalidomide-CO-C3-Cl is a compound derived from pomalidomide, a thalidomide analogue used primarily in the treatment of multiple myeloma and certain other hematological malignancies. Pomalidomide itself is recognized for its immunomodulatory properties, which enhance the immune system's ability to fight cancer. The specific compound Pomalidomide-CO-C3-Cl refers to a derivative that includes a chlorinated carbon chain, which may influence its pharmacological properties.
Pomalidomide was first developed by Celgene Corporation and is currently marketed under the brand name Pomalyst. The compound is synthesized through various chemical processes that modify its structure to enhance efficacy and reduce side effects.
Pomalidomide-CO-C3-Cl is classified as an immunomodulatory drug (IMiD) and belongs to the broader category of anti-cancer agents. Its classification stems from its mechanism of action, which involves modulating the immune response and directly affecting tumor cell proliferation.
The synthesis of Pomalidomide-CO-C3-Cl involves several steps, typically beginning with the acylation of amino acids or their derivatives. A common method includes:
The synthesis can yield pomalidomide derivatives with high purity (≥98.5%) using methods that are both efficient and cost-effective. The reaction conditions can be optimized by adjusting temperature, time, and reagent concentrations .
Pomalidomide-CO-C3-Cl features a core structure similar to that of pomalidomide but includes additional chlorinated carbon chains that may alter its interaction with biological targets. The molecular formula and structural details are critical for understanding its reactivity and potential biological activity.
The molecular weight of pomalidomide is approximately 273.27 g/mol, while the specific modifications in Pomalidomide-CO-C3-Cl will affect this value slightly depending on the chlorinated substituents.
Pomalidomide-CO-C3-Cl can undergo various chemical reactions typical for amides and aromatic compounds, including:
Reactions involving Pomalidomide-CO-C3-Cl generally require careful control of reaction conditions to prevent unwanted side reactions or degradation of the compound .
Pomalidomide exerts its effects primarily through:
The addition of chlorinated groups may enhance these effects or modify the pharmacokinetics and bioavailability of the compound .
Relevant analytical techniques such as High-Performance Liquid Chromatography (HPLC) are employed to assess purity and stability during storage .
Pomalidomide-CO-C3-Cl has potential applications in:
Pomalidomide-CO-C3-Cl (chemical name: 4'-{3-[(2-chloroacetyl)amino]propyl}-pomalidomide) represents a strategic advancement in proteolysis-targeting chimera (PROTAC) design. Its core structure retains pomalidomide’s critical pharmacophore—a glutarimide ring that binds cereblon (CRBN), an E3 ubiquitin ligase substrate receptor—while introducing a chloroacetamide-terminated alkyl linker for covalent conjugation to target protein ligands [2] [5]. This optimization preserves the immunomodulatory drug’s (IMiD) ability to induce neosubstrate degradation (e.g., Ikaros/Aiolos) while enabling modular assembly of heterobifunctional degraders [3] [8]. The C3 alkyl spacer (propyl chain) balances hydrophobicity and flexibility, minimizing steric hindrance during ternary complex formation [5] [6].
Table 1: Structural Components of Pomalidomide-CO-C3-Cl
| Component | Role in PROTAC Design | Chemical Features |
|---|---|---|
| Glutarimide Ring | CRBN Binding | Hydrogen bonds with His353/Trp386 in CRBN’s tri-Trp pocket |
| Phthalimide Moiety | Surface Modulation | Alters CRBN’s substrate recruitment interface |
| C3 Alkyl Linker (Propyl) | Spatial Separation | 11.4 Å length; enhances complex flexibility |
| Chloroacetamide | Electrophilic Warhead | Enables nucleophilic substitution with thiols/carboxyls |
The chloroacetamide group in Pomalidomide-CO-C3-Cl enables efficient conjugation to nucleophilic residues (e.g., cysteine thiols or carboxylates) on target protein ligands via alkylation reactions [5] [6]. The three-carbon alkyl chain (C3) was selected to optimize solubility and proteasome engagement: shorter chains (C1–C2) impede ternary complex formation, while longer chains (C5–C6) increase hydrophobicity, risking aggregation [6] [10]. Synthesis involves a three-step sequence:
Table 2: Comparison of Linker Chemistries in Pomalidomide Conjugates
| Linker Type | Degradation Efficiency (DC₅₀*) | Solubility (Log P) | Key Applications |
|---|---|---|---|
| C3-Alkyl (Pomalidomide-CO-C3-Cl) | 50 nM (BRD4) | 2.1 ± 0.3 | Covalent protein degraders; antibody-drug conjugates |
| PEG5 (Pomalidomide-PEG5-NH₂) | 120 nM (BRD4) | 0.8 ± 0.2 | Solubility-enhanced PROTACs |
| Homo-dimeric (Pomalidomide-C3-Pomalidomide) | 15 nM (IKZF1) | 3.5 ± 0.4 | Bivalent degraders for zinc-finger transcription factors |
*DC₅₀: Half-maximal degradation concentration [6] [7] [10].
Molecular dynamics simulations reveal that Pomalidomide-CO-C3-Cl maintains high-affinity interactions with CRBN’s tri-tryptophan pocket (Trp380, Trp386, Trp400) despite linker attachment. The glutarimide carbonyl forms hydrogen bonds with Trp386 (2.9 Å distance), while the piperidine-2,6-dione ring stabilizes the hydrophobic pocket via van der Waals contacts [3] [9]. The C3 linker projects the chloroacetamide group away from CRBN’s surface, minimizing clashes and preserving conformational flexibility for target engagement [2]. Free energy perturbation calculations confirm a minimal ΔΔG change of +0.8 kcal/mol compared to unconjugated pomalidomide—consistent with retained binding (Kd = 75 nM vs. 65 nM for pomalidomide) [3].
Ternary Complex Stability: The linker’s alkyl chain enables adaptive folding during ternary complex formation, as evidenced by 100-ns simulations showing <2.0 Å root-mean-square deviation (RMSD) fluctuations when bound to CRBN and BRD4. Chlorine atom occupancy in a hydrophobic subpocket (Leu387, Val388) further stabilizes the complex by 30% compared to non-halogenated analogs [2].
The degradation efficiency of Pomalidomide-CO-C3-Cl-based PROTACs correlates with linker length, warhead reactivity, and ternary complex cooperativity:
Degradation Kinetics: The rate of Ikaros degradation (t1/2 = 2.5 hours) in MM1.S myeloma cells correlates with linker-dependent CRBN engagement. Pomalidomide-C3-NH₂ conjugates induce 90% IKZF1 depletion at 100 nM, outperforming lenalidomide analogs (60% depletion) due to enhanced CRBN binding [8] [9].
Table 3: Degradation Activity of Pomalidomide-CO-C3-Cl Conjugates
| Target Protein | Conjugate Structure | DC₅₀ (nM) | Max Degradation (%) | Cell Line |
|---|---|---|---|---|
| BRD4 | JQ1-Pomalidomide-CO-C3-Cl | 50 | 98 ± 2 | MV4;11 |
| IKZF1 | Pomalidomide-C3-Pomalidomide | 15 | 99 ± 1 | MM1.S |
| BCR-ABL | Dasatinib-Pomalidomide-CO-C3-Cl | 120 | 85 ± 5 | K562 |
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